2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-chlorophenyl)-2-oxoacetamide
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Overview
Description
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-chlorophenyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyloxy group, a benzylidene hydrazine moiety, and a chlorophenyl group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-chlorophenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate under acidic conditions to form the benzylidene hydrazine intermediate.
Acylation Reaction: The intermediate is then reacted with 2-chlorophenyl isocyanate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-chlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-chlorophenyl)-2-oxoacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-chlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-chlorophenyl)-2-oxoacetamide can be compared with other similar compounds, such as:
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-bromophenyl)-2-oxoacetamide: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-fluorophenyl)-2-oxoacetamide: The presence of a fluorophenyl group can influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18ClN3O3 |
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Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C22H18ClN3O3/c23-19-8-4-5-9-20(19)25-21(27)22(28)26-24-14-16-10-12-18(13-11-16)29-15-17-6-2-1-3-7-17/h1-14H,15H2,(H,25,27)(H,26,28)/b24-14+ |
InChI Key |
NCLKRGOOQYDWOL-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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